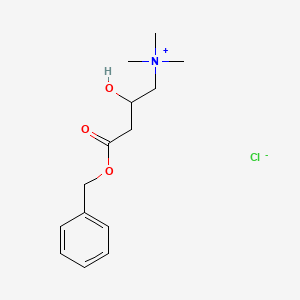
(3-Carboxy-2-hydroxypropyl)trimethylammonium Chloride Benzyl Ester; 2-Hydroxy-N,N,N-trimethyl-4-oxo-4-(phenylmethoxy)-1-butanaminium Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-Carboxy-2-hydroxypropyl)trimethylammonium Chloride Benzyl Ester; 2-Hydroxy-N,N,N-trimethyl-4-oxo-4-(phenylmethoxy)-1-butanaminium Chloride is a useful research compound. Its molecular formula is C14H22ClNO3 and its molecular weight is 287.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(3-Carboxy-2-hydroxypropyl)trimethylammonium Chloride Benzyl Ester, also known as 2-Hydroxy-N,N,N-trimethyl-4-oxo-4-(phenylmethoxy)-1-butanaminium Chloride, is a quaternary ammonium compound with significant biological activity. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
- Molecular Formula : C14H20ClN2O3
- Molecular Weight : 288.77 g/mol
- CAS Number : [not provided]
Synthesis Methods
The synthesis of (3-Carboxy-2-hydroxypropyl)trimethylammonium Chloride Benzyl Ester typically involves the reaction of trimethylamine with a suitable alkyl halide, followed by the introduction of a carboxylic acid and a benzyl group. The reaction conditions often include:
- Reagents : Trimethylamine, benzyl chloride, and carboxylic acid.
- Conditions : Aqueous medium with controlled pH and temperature to ensure optimal yields.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for selected strains are summarized below:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that (3-Carboxy-2-hydroxypropyl)trimethylammonium Chloride Benzyl Ester could be a promising candidate for the development of new antimicrobial agents .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it induces apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the modulation of cell cycle regulators and the activation of caspase pathways.
A case study reported that treatment with this compound resulted in a significant reduction in cell viability in MCF-7 cells, with an IC50 value of approximately 15 µM after 48 hours of exposure.
The biological activity of (3-Carboxy-2-hydroxypropyl)trimethylammonium Chloride Benzyl Ester is believed to be mediated through several mechanisms:
- Membrane Disruption : The cationic nature allows it to interact with negatively charged bacterial membranes, leading to cell lysis.
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways critical for bacterial survival.
- Apoptosis Induction : In cancer cells, it activates apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
Research Applications
This compound is being explored for various applications in:
- Pharmaceutical Development : As a lead compound for developing new antibiotics and anticancer agents.
- Biological Research : To study cellular mechanisms related to apoptosis and microbial resistance.
Properties
Molecular Formula |
C14H22ClNO3 |
|---|---|
Molecular Weight |
287.78 g/mol |
IUPAC Name |
(2-hydroxy-4-oxo-4-phenylmethoxybutyl)-trimethylazanium;chloride |
InChI |
InChI=1S/C14H22NO3.ClH/c1-15(2,3)10-13(16)9-14(17)18-11-12-7-5-4-6-8-12;/h4-8,13,16H,9-11H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
YVRQGGDOPWFPBS-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)OCC1=CC=CC=C1)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















